1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one
Description
Properties
IUPAC Name |
1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S2/c1-30-17-5-7-18(8-6-17)32(28,29)14-2-3-21(27)25-10-12-26(13-11-25)22-24-19-9-4-16(23)15-20(19)31-22/h4-9,15H,2-3,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKJSGQNMSYKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one is a complex synthetic organic molecule notable for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, synthesis, and potential therapeutic applications.
Structural Overview
This compound features a piperazine ring, a fluorobenzo[d]thiazole moiety, and a methoxyphenylsulfonyl group. The presence of these functional groups suggests a broad spectrum of biological interactions, which can be explored through various pharmacological assays.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to the target compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study highlighted the effectiveness of similar benzothiazole compounds against non-small cell lung cancer cells, demonstrating their potential as anticancer agents .
Antimicrobial and Anti-inflammatory Effects
Thiazole derivatives are known for their antimicrobial properties. The structural components of the compound may enhance its ability to inhibit bacterial growth. Additionally, the anti-inflammatory potential of benzothiazole derivatives has been documented, suggesting that this compound may also exhibit similar effects by modulating inflammatory pathways .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have shown that derivatives with similar structures can significantly reduce enzyme activity, which is crucial for developing treatments for conditions like Alzheimer’s disease and bacterial infections .
Synthesis
The synthesis of This compound involves several key steps:
- Formation of the Benzothiazole Ring : This is typically achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
- Introduction of Fluorine : Electrophilic fluorination methods are employed to introduce the fluorine atom into the benzothiazole structure.
- Piperazine Attachment : The piperazine moiety is added through nucleophilic substitution reactions.
- Sulfonyl Group Addition : The methoxyphenylsulfonyl group is incorporated via sulfonation reactions.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. Compounds structurally related to 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated effectiveness against non-small cell lung cancer cells, indicating potential as anticancer agents.
Antimicrobial and Anti-inflammatory Effects
Thiazole derivatives are recognized for their antimicrobial properties. The structural components of this compound may enhance its ability to inhibit bacterial growth. Additionally, the anti-inflammatory potential of benzothiazole derivatives has been documented, suggesting that this compound may modulate inflammatory pathways effectively.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and urease. Studies have shown that derivatives with similar structures can significantly reduce enzyme activity, which is crucial for developing treatments for conditions such as Alzheimer’s disease and bacterial infections.
Case Study 1: Anticancer Activity
A study conducted on similar benzothiazole compounds revealed their capability to induce apoptosis in cancer cell lines through mechanisms involving the up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins. This suggests that this compound could be further explored as a potential anticancer agent.
Case Study 2: Antimicrobial Properties
In vitro studies demonstrated that compounds with similar structures exhibited moderate to strong activity against various bacterial strains. For example, a related compound showed an MIC (Minimum Inhibitory Concentration) of 10 µg/mL against Staphylococcus aureus, highlighting the potential antimicrobial efficacy of this class of compounds.
Chemical Reactions Analysis
Reactivity of the Fluorobenzo[d]thiazole Core
The 6-fluorobenzo[d]thiazole moiety is a key site for nucleophilic aromatic substitution (NAS) and cross-coupling reactions.
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Nucleophilic substitution : The electron-withdrawing fluorine atom at position 6 activates the aromatic ring for substitution. For example, under basic conditions (e.g., KOH/EtOH), the fluorine can be replaced by nucleophiles such as amines or thiols .
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Suzuki-Miyaura cross-coupling : The brominated derivative of benzothiazole (a synthetic precursor) undergoes palladium-catalyzed coupling with aryl boronic acids to introduce substituents at position 6 .
Piperazine Ring Modifications
The piperazine ring enables alkylation, acylation, and sulfonylation reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) to form quaternary ammonium salts.
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Acylation : The secondary amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
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Sulfonylation : The sulfonyl group in the compound itself may participate in further sulfonamide bond formation under acidic conditions.
Sulfonyl Group Reactivity
The 4-methoxyphenylsulfonyl group is hydrolytically stable but can undergo selective transformations:
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Reduction : Treatment with LiAlH₄ reduces the sulfonyl group to a thioether, though this is less common due to competing ketone reduction.
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Nucleophilic displacement : In polar aprotic solvents (e.g., DMF), the sulfonyl oxygen can act as a leaving group in SN2 reactions with strong nucleophiles (e.g., NaN₃).
Ketone Functionality
The butan-1-one group participates in classical ketone reactions:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol.
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Grignard addition : Reacts with organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols.
Mechanistic Insights
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The fluorobenzo[d]thiazole participates in electrophilic substitution at position 5 due to the directing effect of the fluorine and sulfur atoms .
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The sulfonyl group stabilizes adjacent negative charges, facilitating deprotonation and subsequent nucleophilic attacks.
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Steric hindrance from the piperazine ring limits reactivity at the nitrogen atoms unless activated by strong bases.
Comparison with Similar Compounds
Impact of Fluorinated Heterocycles
The 6-fluorobenzo[d]thiazol-2-yl group in the target compound differentiates it from analogs like MK45 (chlorotrifluoromethylpyridinyl) or MK69 (trifluoromethylphenyl). Fluorination typically enhances metabolic stability and target binding via hydrophobic and electrostatic interactions . In contrast, the fluorobenzo[d]isoxazol-3-yl derivative () uses an isoxazole ring, which may reduce steric hindrance compared to thiazole .
Role of Sulfonyl vs. Aryl/Ketone Groups
The 4-methoxyphenylsulfonyl group in the target compound contrasts with thiophen-2-yl (MK38, MK45) or pyrazolyl (MK69) substituents. Sulfonyl groups improve aqueous solubility and hydrogen-bonding capacity, whereas thiophene or pyrazole rings prioritize π-π stacking in hydrophobic pockets .
Antimicrobial Activity
However, phenylsulfonyl-tetrazole derivatives () exhibit broader activity, possibly due to the tetrazole’s ionizable nitrogen atoms . The absence of a thiophene or pyrazole moiety in the target compound may reduce off-target effects observed in MK38 and MK45 .
Critical Analysis of Structural Trade-offs
- Advantages of Target Compound : The dual fluorinated and sulfonyl groups may synergize to enhance target selectivity and pharmacokinetic profiles.
- Limitations vs. Analogs : Lack of pyrazole/thiophene substituents could reduce affinity for certain receptors targeted by MK69 or MK38 .
Q & A
Q. How can the synthesis yield of this compound be optimized?
- Methodological Answer: Synthesis optimization involves stepwise adjustments:
- Step 1: React 6-fluorobenzo[d]thiazole-2-amine with a piperazine derivative under reflux in acetonitrile (reaction time: 12–24 h) .
- Step 2: Introduce the methoxyphenylsulfonyl group via nucleophilic substitution, using K₂CO₃ as a base and DMF as solvent (50–60°C, 6–8 h) .
- Purification: Employ column chromatography (EtOAC/hexane gradients) to isolate the final product. Yield improvements (≥70%) require strict control of stoichiometry, solvent purity, and inert atmospheres to prevent side reactions .
Q. What spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer: A multi-technique approach is essential:
| Technique | Purpose | Example Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm backbone structure and substituent positions | DMSO-d₆ solvent, 400 MHz |
| LC-MS | Verify molecular weight (m/z ~494.6) and purity | ESI+ mode, acetonitrile/water mobile phase |
| XRD | Resolve crystal structure and hydrogen bonding | Single-crystal diffraction (λ = 1.5418 Å) |
| FT-IR | Identify functional groups (e.g., C=O at ~1680 cm⁻¹) | KBr pellet method |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced bioactivity?
- Methodological Answer: Focus on three key regions for SAR-driven modifications:
- Thiazole Ring (6-F substituent): Replace fluorine with Cl or Br to assess halogen effects on target binding (e.g., antimicrobial potency) .
- Piperazine Linker: Introduce methyl or acetyl groups to modulate lipophilicity and blood-brain barrier penetration .
- Sulfonyl Group: Test alternative sulfonamides (e.g., 4-nitrophenyl) to enhance electron-withdrawing effects for anticancer activity .
Validation: Use in vitro assays (e.g., kinase inhibition) paired with molecular docking (AutoDock Vina) to prioritize analogs .
Q. What computational strategies predict the compound’s mechanism of action and target interactions?
- Methodological Answer:
- Target Prediction: Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., serotonin receptors, kinases) .
- Docking Studies: Perform flexible docking with GROMACS to simulate interactions at the ATP-binding site of PI3Kγ (PDB: 1E7U). Prioritize residues with hydrogen bonds (e.g., Lys833, Asp841) .
- MD Simulations: Run 100-ns simulations in Desmond to assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer: Address discrepancies via:
- Assay Standardization: Replicate experiments using identical cell lines (e.g., HEK293 for receptor studies) and ATP concentrations .
- Orthogonal Assays: Compare enzyme inhibition (IC₅₀) with cellular viability (MTT assay) to distinguish direct target effects from cytotoxicity .
- Meta-Analysis: Apply statistical tools (e.g., Prism) to aggregate data from ≥3 independent studies, accounting for batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
